molecular formula C17H13ClFN3O2 B2530710 N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1116082-33-7

N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2530710
CAS No.: 1116082-33-7
M. Wt: 345.76
InChI Key: HEKPBHJZMZZKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C17H13ClFN3O2 and its molecular weight is 345.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Studies have demonstrated the synthesis and investigation of quinazolinyl acetamides for their analgesic and anti-inflammatory activities. Compounds synthesized from anthranilic acid via a multistep process showed promising results, with some derivatives displaying potent analgesic and anti-inflammatory effects, comparable or superior to reference standards like diclofenac sodium. These findings indicate the therapeutic potential of quinazolinyl acetamides in pain and inflammation management (Alagarsamy et al., 2015).

Antimicrobial and Anticancer Potentials

Research into quinazolinyl acetamide derivatives has also uncovered significant antimicrobial and anticancer activities. A series of synthesized compounds were evaluated for their in vitro antimicrobial and anticancer activities, with molecular docking studies supporting their potential as lead compounds for designing anticancer drugs. Some derivatives displayed significant activity against various microbial strains and showed promising anticancer activity, suggesting their utility in developing new therapeutic agents (Mehta et al., 2019).

Neurokinin-1 Receptor Antagonism

Another study focused on the synthesis of water-soluble neurokinin-1 receptor antagonists, suitable for both intravenous and oral administration, demonstrating high affinity and long-duration action in pre-clinical tests relevant to emesis and depression. This research highlights the potential for developing new treatments for conditions mediated by neurokinin-1 receptor activity (Harrison et al., 2001).

Antitumor Activity

The antitumor activity of novel quinazolinone derivatives has been explored, with compounds showing potent activity against various tumor cell lines. The synthesis of these derivatives and their evaluation for inhibitory effects on tumor cell growth have provided valuable insights into their potential as antitumor agents, offering a basis for further research and development in cancer therapy (Riadi et al., 2021).

Antihistaminic Activity

The development of new compounds with potential H1-antihistaminic activity has also been reported, using heterylamines converted into chloroacetamides and then reacted with various agents to produce acetamides with antihistaminic properties. This research contributes to the search for more effective treatments for allergic reactions and related conditions (Rao & Reddy, 1994).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-10-20-15-5-3-2-4-12(15)17(21-10)24-9-16(23)22-11-6-7-14(19)13(18)8-11/h2-8H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKPBHJZMZZKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.